(2-Nitrophenyl)cyanamide
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Overview
Description
(2-Nitrophenyl)cyanamide is an organic compound characterized by the presence of a nitro group (-NO2) attached to the phenyl ring and a cyanamide group (-NCN)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrophenyl)cyanamide typically involves the reaction of 2-nitroaniline with cyanogen bromide or other cyanating agents under controlled conditions. One common method includes the treatment of 2-nitroaniline with cyanogen bromide in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: (2-Nitrophenyl)cyanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, forming various derivatives.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Heating with appropriate reagents like sulfur or phosphorus compounds.
Major Products Formed:
Reduction: 2-Aminophenylcyanamide.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Cyclization: Various heterocyclic compounds, such as thiophenes or pyrimidines.
Scientific Research Applications
(2-Nitrophenyl)cyanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Nitrophenyl)cyanamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanamide group can act as a nucleophile, participating in various biochemical pathways. These interactions can lead to the formation of covalent bonds with proteins or nucleic acids, affecting their function and leading to biological effects .
Comparison with Similar Compounds
(4-Nitrophenyl)cyanamide: Similar structure but with the nitro group at the para position.
(2-Nitrophenyl)thiocyanate: Contains a thiocyanate group instead of a cyanamide group.
(2-Nitrophenyl)acetamide: Contains an acetamide group instead of a cyanamide group.
Uniqueness: (2-Nitrophenyl)cyanamide is unique due to the presence of both a nitro group and a cyanamide group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo reduction, substitution, and cyclization reactions makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
5465-98-5 |
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Molecular Formula |
C7H5N3O2 |
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2-nitrophenyl)cyanamide |
InChI |
InChI=1S/C7H5N3O2/c8-5-9-6-3-1-2-4-7(6)10(11)12/h1-4,9H |
InChI Key |
JAFZFVHQPVIUAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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